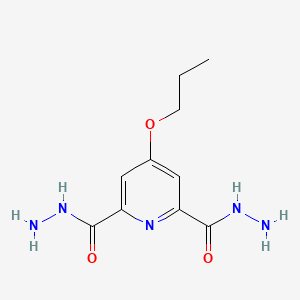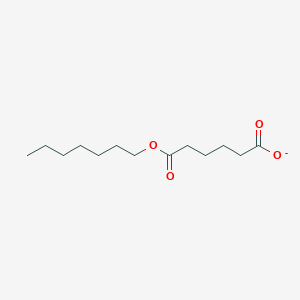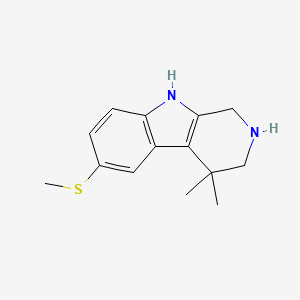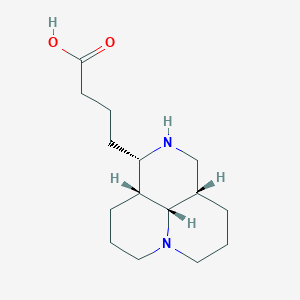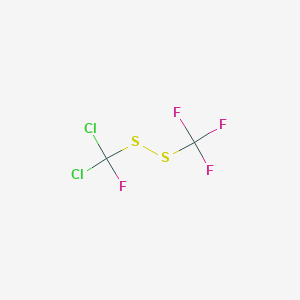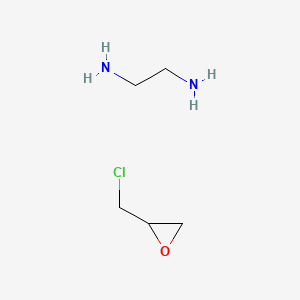
2-(Chloromethyl)oxirane;ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)oxirane;ethane-1,2-diamine is a compound formed by the polymerization of 2-(Chloromethyl)oxirane and ethane-1,2-diamine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its chemical formula C7H20ClN3O and a molecular weight of 197.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)oxirane;ethane-1,2-diamine typically involves the reaction of 2-(Chloromethyl)oxirane with ethane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The reaction conditions include maintaining a specific temperature and pH to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization processes. These processes are designed to optimize yield and purity. The industrial production methods often include the use of catalysts and specific reaction vessels to control the reaction environment .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)oxirane;ethane-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Polymerization Reactions: The compound can undergo further polymerization to form larger polymer chains.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound include various polymers and substituted derivatives. These products have applications in different fields, including materials science and pharmaceuticals .
Scientific Research Applications
2-(Chloromethyl)oxirane;ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various polymers and as a reagent in organic synthesis.
Biology: It is used in the study of biological processes and as a component in the development of biomaterials.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)oxirane;ethane-1,2-diamine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved in its mechanism of action include nucleophilic substitution and polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Chloromethyl)oxirane;ethane-1,2-diamine include:
- N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine,2-(chloromethyl)oxirane,hexanedioic acid,N-methylmethanamine
- N’- (2-aminoethyl)ethane-1,2-diamine,2- (chloromethyl)oxirane
Uniqueness
This compound is unique due to its specific polymerization properties and its ability to form stable covalent bonds with nucleophiles. This makes it particularly useful in the synthesis of specialized polymers and in various industrial applications .
Properties
CAS No. |
25014-13-5 |
|---|---|
Molecular Formula |
C5H13ClN2O |
Molecular Weight |
152.62 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;ethane-1,2-diamine |
InChI |
InChI=1S/C3H5ClO.C2H8N2/c4-1-3-2-5-3;3-1-2-4/h3H,1-2H2;1-4H2 |
InChI Key |
HDQVQFZIHBUURE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCl.C(CN)N |
Related CAS |
25014-13-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


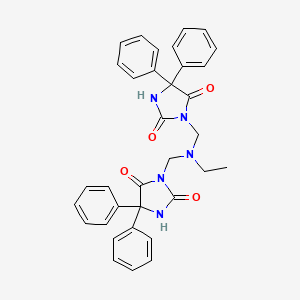
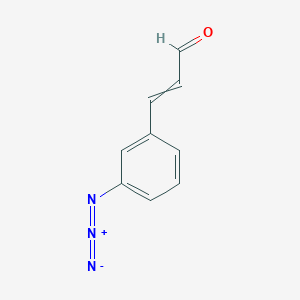

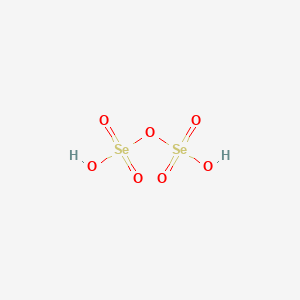
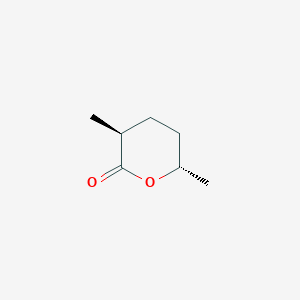
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
